![molecular formula C19H19N3O2 B5609752 N-(2,5-dimethylphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5609752.png)
N-(2,5-dimethylphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of complex acetamides like "N-(2,5-dimethylphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide" typically involves multiple steps, starting from simpler precursors. These steps may include nitration, reduction, acetylation, and various coupling reactions. For instance, similar compounds such as N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide have been synthesized from m-nitro acetophenone through processes like reduction, acetylation, and ethylation, achieving an overall yield of 77% (Fenga, 2007).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for understanding their properties and functions. Techniques such as NMR, FT-IR, and X-ray crystallography are commonly used for structural characterization. For example, the molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction, and the results were further validated through density functional theory (DFT) calculations (Geng et al., 2023).
Chemical Reactions and Properties
Compounds like "this compound" can undergo various chemical reactions, including hydrolysis, condensation, and substitution reactions, depending on the functional groups present. For instance, similar aromatic poly(amide-imide)s based on N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide have been synthesized, showing excellent solubility and thermal stability (Behniafar & Banihashemi, 2004).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-8-9-13(2)17(10-12)20-18(23)11-22-19(24)16-7-5-4-6-15(16)14(3)21-22/h4-10H,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWAGXVZVZCSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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